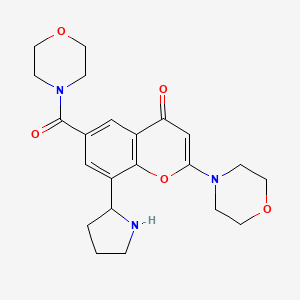
6-(morpholine-4-carbonyl)-2-morpholin-4-yl-8-pyrrolidin-2-ylchromen-4-one
Cat. No. B8458387
M. Wt: 413.5 g/mol
InChI Key: PJGFKBIYRKYANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530470B2
Procedure details


HCl 4M (9.74 mL, 39 mmol) was added to a stirred solution of tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate (2 g, 3.89 mmol) dissolved in DCM (15 mL) at r.t and stirred over the week-end. After concentration, DCM (15 mL) and MeOH (15 mL) were added, followed by a solution of 10% methanolic ammonia (7 N) in DCM (10 mL). The crude product was adsorbed on silica gel and purified by flash chromatography on silica gel eluting with 0 to 10% methanol in DCM. The solvent was evaporated to dryness to give a solid and dried under vacuum to give 6-(morpholine-4-carbonyl)-2-morpholino-8-(pyrrolidin-2-yl)-4H-chromen-4-one (1.0 g, 62%) as a beige solid. Mass Spectrum: m/z [M+H]+=414.

Name
tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl.[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][N:21]4C(OC(C)(C)C)=O)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1>C(Cl)Cl>[N:2]1([C:8]([C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([CH:20]4[CH2:24][CH2:23][CH2:22][NH:21]4)[CH:19]=2)[O:16][C:15]([N:32]2[CH2:33][CH2:34][O:35][CH2:36][CH2:37]2)=[CH:14][C:13]3=[O:38])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
tert-butyl 2-(6-(morpholine-4-carbonyl)-2-morpholino-4-oxo-4H-chromen-8-yl)pyrrolidine-1-carboxylate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1N(CCC1)C(=O)OC(C)(C)C)N1CCOCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred over the week-end
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration, DCM (15 mL) and MeOH (15 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on silica gel eluting with 0 to 10% methanol in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1NCCC1)N1CCOCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
